5-benzoyl-9-(3-nitrophenyl)-6-(p-tolyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one
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Overview
Description
This compound belongs to the class of benzodiazepines , which are heterocyclic organic compounds containing a diazepine ring fused with a benzene ring. Specifically, it features a benzodiazepinone core structure. Benzodiazepines exhibit diverse pharmacological properties, including anxiolytic, sedative, hypnotic, and muscle relaxant effects. Researchers have explored their potential in various fields due to their unique structure and biological activities .
Preparation Methods
Synthetic Routes:: Several synthetic routes lead to the formation of this compound. One notable method involves cyclization of a precursor, such as 5-[methyl(phenyl)amino]-2-(4-nitrobenzyl)-3-p-tolyl-1,2,4-thiadiazolium perchlorate . The recyclization process yields 9-methyl-3a-(4-nitrophenyl)-2-p-tolyl-3a,9-dihydrobenzo[b]-imidazo[4,5-e][1,4]thiazine .
Industrial Production:: While industrial-scale production methods may vary, researchers often optimize the synthetic route to achieve high yields and purity. Collaboration between organic chemists and process engineers ensures efficient and cost-effective production.
Chemical Reactions Analysis
Reactivity::
Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidation states.
Reduction: Reduction processes may yield reduced derivatives with altered pharmacological properties.
Substitution: Substituents on the benzene ring can be modified via substitution reactions.
Palladium-Catalyzed Cyclization: As seen in the recyclization process, palladium catalysts play a crucial role in forming the benzodiazepinone ring.
Nitration: Nitro groups are introduced using nitric acid or related reagents.
Acylation: Benzoylation involves adding a benzoyl group to the compound.
Major Products:: The major product is the benzodiazepinone itself, with the specific substituents described in the compound name.
Scientific Research Applications
Chemistry::
Structure-Activity Relationship (SAR): Studies: Researchers explore the impact of different substituents on the compound’s biological activity.
Drug Design: Insights from this compound aid in designing novel benzodiazepine-based drugs.
Anxiolytic and Sedative Properties: Benzodiazepines are widely used for anxiety and insomnia treatment.
Neuropharmacology: Investigation of receptor interactions and central nervous system effects.
Pharmaceuticals: Benzodiazepines serve as essential drug classes.
Agrochemicals: Some derivatives find applications in crop protection.
Mechanism of Action
The compound primarily interacts with GABA-A receptors , enhancing inhibitory neurotransmission. It allosterically modulates receptor function, leading to sedation, muscle relaxation, and anxiolysis.
Comparison with Similar Compounds
Diazepam: A well-known benzodiazepine with similar effects.
Lorazepam: Another member of the class, used for anxiety management.
Properties
Molecular Formula |
C33H27N3O4 |
---|---|
Molecular Weight |
529.6 g/mol |
IUPAC Name |
5-benzoyl-6-(4-methylphenyl)-9-(3-nitrophenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C33H27N3O4/c1-21-14-16-22(17-15-21)32-31-28(19-25(20-30(31)37)24-10-7-11-26(18-24)36(39)40)34-27-12-5-6-13-29(27)35(32)33(38)23-8-3-2-4-9-23/h2-18,25,32,34H,19-20H2,1H3 |
InChI Key |
QDKWPZAMUKLLLI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC(=CC=C4)[N+](=O)[O-])NC5=CC=CC=C5N2C(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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